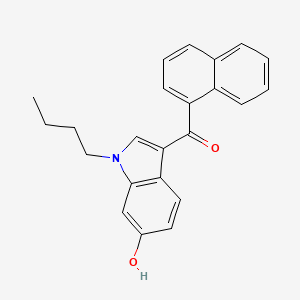

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le métabolite 6-hydroxyindole de JWH 073 est un métabolite du cannabinoïde synthétique JWH 073. Ce composé fait partie de la famille des aminoalkylindoles et est connu pour son interaction avec les récepteurs cannabinoïdes. Il est principalement utilisé dans les applications médico-légales et de recherche pour étudier le métabolisme et les effets des cannabinoïdes synthétiques .

Méthodes De Préparation

La préparation du métabolite 6-hydroxyindole de JWH 073 implique l’hydroxylation de JWH 073. La voie synthétique comprend généralement l’utilisation de réactifs spécifiques et de conditions pour réaliser l’hydroxylation en position 6 du cycle indole.

Analyse Des Réactions Chimiques

Le métabolite 6-hydroxyindole de JWH 073 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut oxyder davantage le groupe hydroxyle pour former des cétones ou des acides carboxyliques.

Réduction : Le groupe hydroxyle peut être réduit pour former l’alcool correspondant.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs appropriés. Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les réactifs de substitution comme les halogénoalcanes.

Applications De Recherche Scientifique

Le métabolite 6-hydroxyindole de JWH 073 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Pour étudier les propriétés chimiques et les réactions des cannabinoïdes synthétiques.

Biologie : Pour comprendre les voies métaboliques et les effets biologiques des cannabinoïdes synthétiques.

Médecine : Pour étudier les applications thérapeutiques potentielles et les effets toxicologiques des cannabinoïdes synthétiques.

Mécanisme D'action

Le mécanisme d’action du métabolite 6-hydroxyindole de JWH 073 implique son interaction avec les récepteurs cannabinoïdes, en particulier le récepteur cannabinoïde central (CB1) et le récepteur cannabinoïde périphérique (CB2). Le composé se lie à ces récepteurs, ce qui entraîne divers effets physiologiques. Les cibles moléculaires et les voies impliquées comprennent l’activation des récepteurs couplés aux protéines G, qui modulent la libération de neurotransmetteurs et les voies de transduction du signal .

Comparaison Avec Des Composés Similaires

Le métabolite 6-hydroxyindole de JWH 073 peut être comparé à d’autres composés similaires, tels que :

JWH 018 : Un autre cannabinoïde synthétique présentant des propriétés de liaison aux récepteurs similaires.

JWH 015 : Un composé étroitement apparenté avec une longueur de chaîne alkylique différente.

Activité Biologique

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-073 6-hydroxyindole metabolite, is a synthetic cannabinoid with significant biological activity. This compound is structurally related to other synthetic cannabinoids and exhibits a range of pharmacological effects primarily through its interaction with cannabinoid receptors.

- IUPAC Name : this compound

- Molecular Formula : C23H21NO2

- Molar Mass : 343.42 g/mol

The primary mechanism of action for this compound involves its binding affinity to the cannabinoid receptors, specifically CB1 and CB2. Research indicates that this compound acts as a full agonist at these receptors, which are crucial in mediating the effects of cannabinoids in the central and peripheral nervous systems.

Binding Affinity Comparison

| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |

|---|---|---|

| THC | 40 | 14 |

| JWH-073 (related compound) | 40 times greater than THC | 14 times greater than THC |

| This compound | TBD | TBD |

Biological Effects

The biological activity of this compound has been studied extensively, revealing various effects:

-

Cannabimimetic Effects : Users have reported effects similar to those of THC, including:

- Dry mouth

- Nausea and vomiting

- Drowsiness and confusion

- Psychotropic effects such as euphoria or anxiety

- Pharmacokinetics : Studies show that the active doses range from 250 μg to 3 mg when smoked, with blood concentrations reported between <0.1 to 12 μg/L after administration .

-

Metabolism : The compound is metabolized in the liver, producing several metabolites that may also exhibit biological activity. Notable metabolites include:

- 6′-hydroxyindole

- JWH-018 N-pentanoic acid

Case Studies and Research Findings

Several studies have highlighted the pharmacological profile of this compound:

Study on Cannabinoid Receptor Interaction

A study conducted by Banister et al. explored the pharmacodynamics of AM-2201 (a related compound) in rats, demonstrating a correlation between receptor activation and physiological responses such as decreased body temperature . This study underscores the importance of understanding how synthetic cannabinoids interact with cannabinoid receptors.

Toxicological Analysis

Research has also focused on the detection and quantification of synthetic cannabinoids in biological samples, emphasizing the need for reliable methods in forensic toxicology . The development of analytical techniques such as UPLC-MS/MS has enabled the detection of metabolites in plasma and urine, providing insight into their metabolic pathways.

Propriétés

IUPAC Name |

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXHTLBJLOYLRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017729 |

Source

|

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-48-0 |

Source

|

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.